

enalapril biochemical pathway hydrolysis to enalaprilat

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Compound Focus: Enalapril

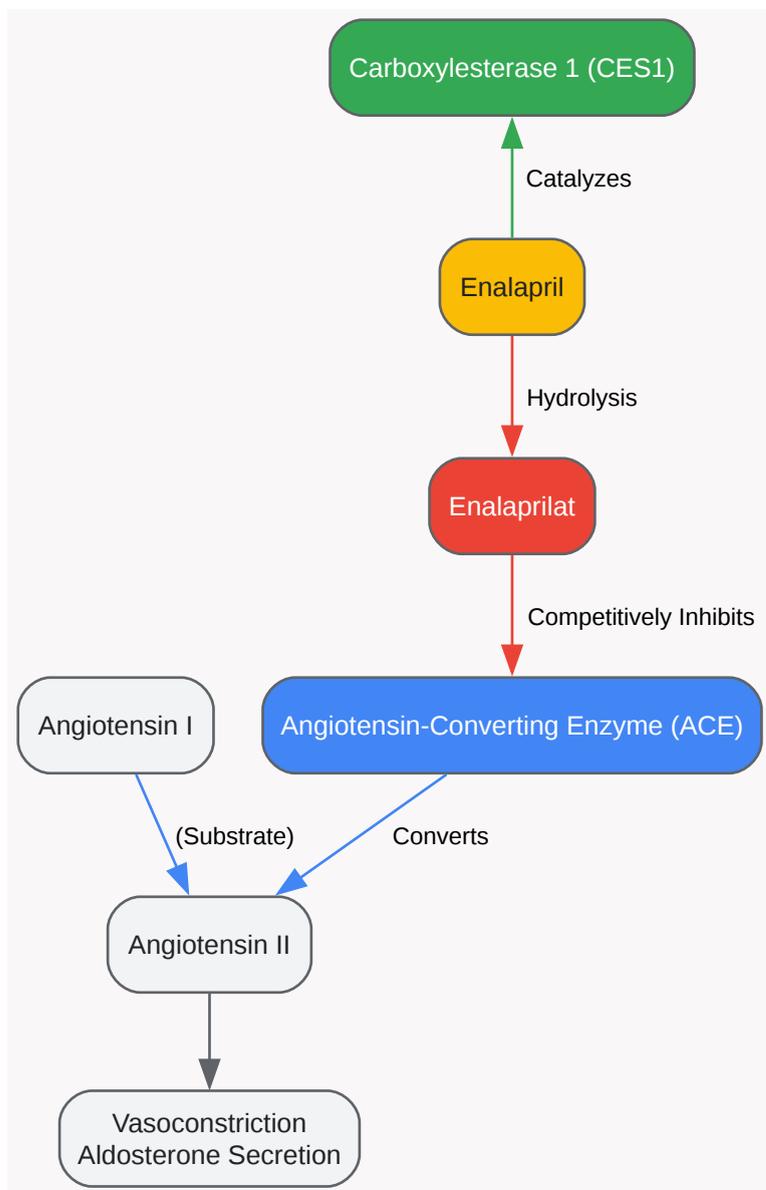
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Biochemical Pathway of Enalapril Activation

The core of **enalapril**'s action lies in its conversion to **enalaprilat**. The following diagram illustrates the key entities and relationships in this biochemical pathway.



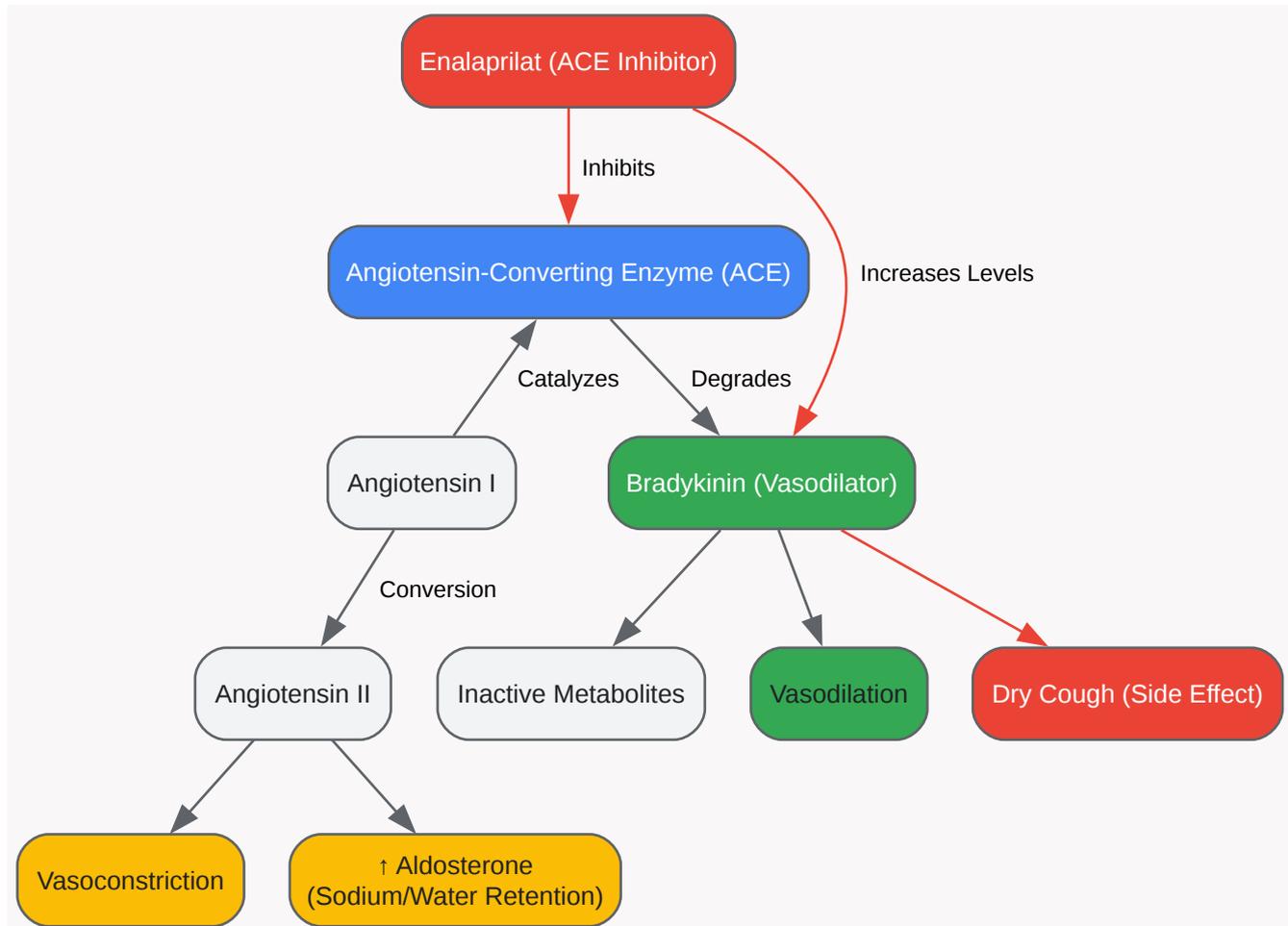
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Enalapril is hydrolyzed by *CES1* in the liver to form the active drug **enalaprilat**, which inhibits *ACE*.

- **Key Enzymes and Location:** The hydrolysis is primarily catalyzed by **carboxylesterase 1 (CES1)** within hepatocytes (liver cells) [1]. Experimental studies in rats have shown that this esterase activity is concentrated in the **perihepatic venous region** of the liver [2].
- **Rationale for Prodrug Design:** **Enalapril** was developed as a prodrug because its active form, **enalaprilat**, has very **low oral bioavailability** (less than 10%) [3]. Esterification into **enalapril** increases its gastrointestinal absorption to approximately 60-70%, making it suitable for oral administration [3].

Mechanism of Action in the RAAS Pathway

Once formed, **enalaprilat** produces its therapeutic effects by interfering with a key regulatory system. The following chart details this mechanism within the Renin-Angiotensin-Aldosterone System (RAAS).



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Enalaprilat inhibits ACE, reducing angiotensin II and increasing bradykinin, leading to therapeutic and side effects.

- **Primary Therapeutic Effects:** The decrease in Angiotensin II leads to **reduced vasoconstriction** and **decreased aldosterone secretion** [4] [5]. This causes vasodilation, a drop in peripheral vascular resistance, and enhanced excretion of sodium and water, which collectively lower blood pressure [6] [7].
- **Role of Bradykinin:** ACE is also responsible for breaking down bradykinin [7]. By inhibiting ACE, **enalaprilat** increases bradykinin levels [4]. This contributes to vasodilation but is also the primary

cause of a common side effect, the **ACE inhibitor-associated dry cough** [4] [7].

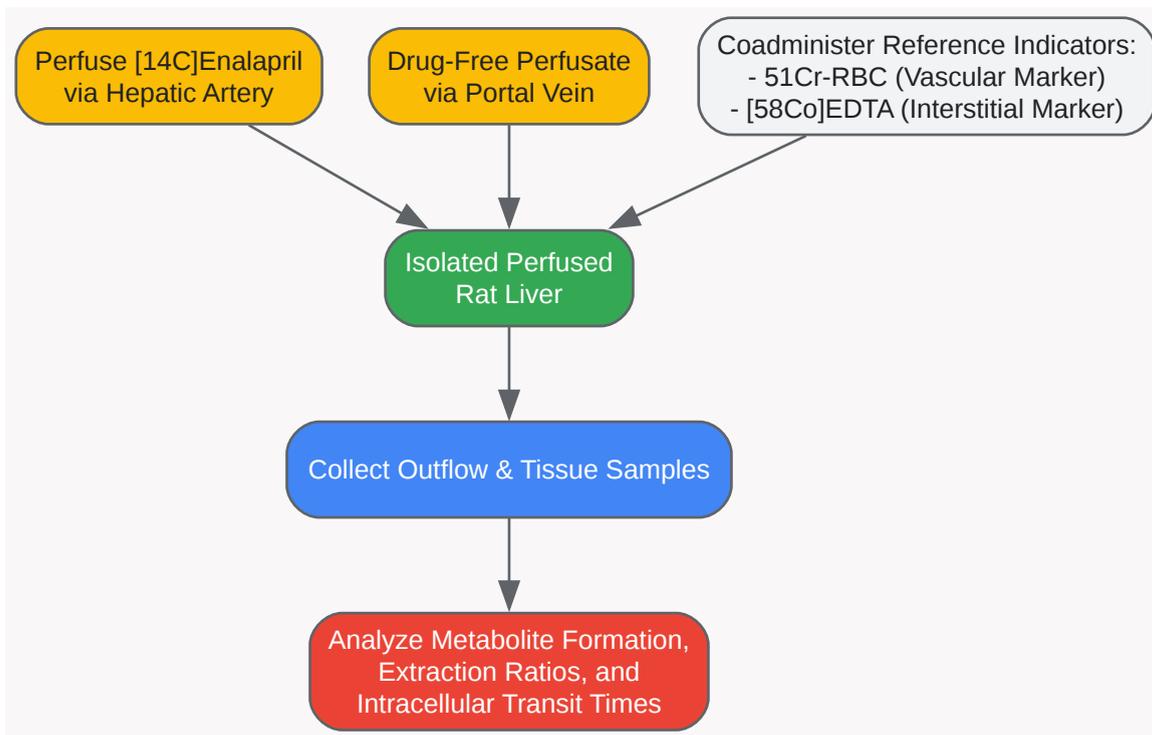
Key Experimental Data and Protocols

The characterization of **enalapril**'s metabolism and action relies on specific experimental models and pharmacokinetic studies. The table below summarizes quantitative data and methodologies.

Table 1: Key Experimental Data and Pharmacokinetic Parameters

Parameter	Finding / Value	Experimental Model / Context	Citation
Absorption (Enalapril)	~60% absorbed orally; T_{max} ~1 hour	Human oral administration	[6] [8]
Bioavailability (Enalaprilat)	~40% (from oral enalapril)	Human studies (IV enalaprilat as reference)	[6] [8]
Activation Enzyme	Carboxylesterase 1 (CES1)	Human hepatocyte studies	[1]
Enalaprilat T_{max}	3-4 hours post oral enalapril dose	Human pharmacokinetic studies	[8]
Effective Half-Life	~11 hours	Human pharmacokinetic studies	[4] [6] [5]
Primary Excretion	>90% renal as unchanged enalaprilat	Human studies	[4] [5]
Esterase Localization	Concentrated in perihepatic venous region	Isolated perfused rat liver	[2]

The following workflow outlines a key experimental approach for studying the liver's metabolic activity, as demonstrated in the search results.



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Experimental workflow for determining regional metabolic activity in the liver.

- **Regional Liver Metabolism Study:** The search results describe a sophisticated **single-pass perfusion technique** using isolated rat livers [2]. This method involves delivering a radiolabeled substrate ([14C]Enalapril) via one vessel and drug-free perfusate via another to control the compound's distribution within the liver lobules. By administering reference indicators and analyzing metabolite formation, researchers calculated a **metabolic sequestration rate constant** and concluded that carboxylesterase activity for **enalapril** was concentrated in the **perihepatic venous region** [2].

Clinical and Therapeutic Significance

The biochemical properties of **enalapril** directly inform its clinical use.

- **Prodrug Advantage:** The conversion from the orally-absorbed prodrug (**enalapril**) to the active form (**enalaprilat**) results in a delayed onset but **prolonged duration of action**, supporting once or twice-daily dosing [1] [6].
- **Dosing in Renal Impairment:** Since **enalaprilat** is primarily eliminated by the kidneys, its half-life is significantly prolonged in patients with **impaired renal function** (creatinine clearance ≤ 30 mL/min) [4] [1] [5]. This necessitates lower starting doses and careful monitoring in this population [4] [1].

- **Unique Intravenous Option: Enalaprilat** is the only ACE inhibitor available as an intravenous formulation [4] [9]. It is used for hypertension when oral therapy is not practical, with a rapid onset of action within 15 minutes [4] [5].

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